WDR5 WIN-Site Binding Affinity vs. Unsubstituted Core Fragment
Members of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class achieved dissociation constants (Kd) <10 nM after structure-based expansion, representing a >1,000-fold improvement over the initial fragment hit (Kd >10 μM) [1]. While direct binding data for CAS 1421512-87-9 is not publicly disclosed, the phenethylurea extension is a key structural feature described in the patent literature for enhancing affinity at the WIN-site [2].
| Evidence Dimension | WDR5 WIN-site binding affinity (Kd) |
|---|---|
| Target Compound Data | Not publicly disclosed (inferred low nanomolar based on class SAR) |
| Comparator Or Baseline | Unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment: Kd >10 μM |
| Quantified Difference | >1,000-fold improvement for class members; specific value for CAS 1421512-87-9 unavailable |
| Conditions | NMR-based fragment screening followed by SPR and ITC validation; J. Med. Chem. 2018 |
Why This Matters
A >1,000-fold affinity gain over the core fragment demonstrates that the phenethylurea extension is essential for potent target engagement, informing SAR-driven procurement for WDR5 inhibitor programs.
- [1] Wang, F.; Jeon, K. O.; Salovich, J. M.; Macdonald, J. D.; Alvarado, J.; Gogliotti, R. D.; Phan, J.; Olejniczak, E. T.; Sun, Q.; Wang, S.; et al. Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5 WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. J. Med. Chem. 2018, 61 (13), 5623–5642. View Source
- [2] Patent WO2014197722A1, 'Urea derivatives and uses thereof,' assigned to Vanderbilt University. Priority date 2013-06-06. View Source
